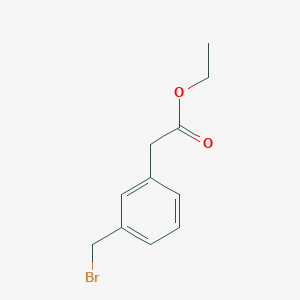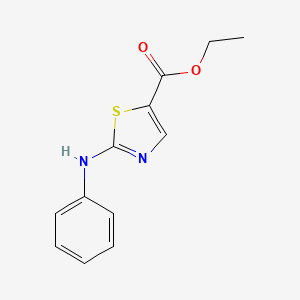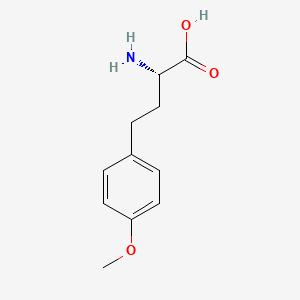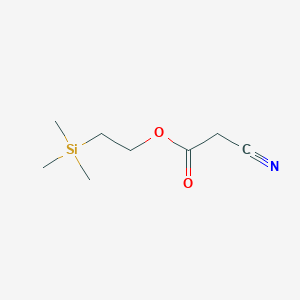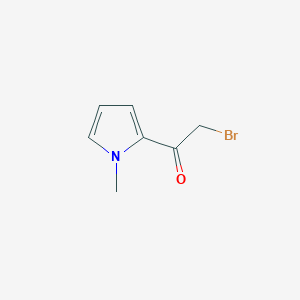
2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone
説明
“2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C7H8BrNO . It is also known by other names such as “1-(1-Methylpyrrol-2-yl)ethanone”, “2-Acetyl-1-methylpyrrole”, “2-Acetyl-N-methylpyrrole”, and "N-Methyl-2-acetylpyrrole" .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone”, can be achieved through various methods. One common method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone” consists of a pyrrole ring attached to a bromo-ethanone group . The IUPAC Standard InChI for this compound is "InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone” include a molecular weight of 123.1525 , a density of 1.5±0.1 g/cm3, a boiling point of 176.7±13.0 °C at 760 mmHg, a vapour pressure of 1.4±0.3 mmHg at 25°C, and an enthalpy of vaporization of 39.6±3.0 kJ/mol .科学的研究の応用
Therapeutic Applications
The imidazole moiety, which is structurally similar to the pyrrole group in 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone, is known for its presence in compounds with significant therapeutic potential. Compounds with an imidazole ring have been used in fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and as inhibitors of reverse transcriptase (HIV-1) and cellular DNA polymerases protein kinases .
Synthetic Chemistry
In synthetic chemistry, the pyrrole subunit found in 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone can be utilized in the synthesis of diverse heteroaromatic compounds. For example, pyrrolopyrazine derivatives have been synthesized using similar pyrrole-containing compounds for potential biological applications .
Biological Activity
Hydrazines, which can be synthesized from bromo-aryl-ethanones (structurally related to the compound ), show remarkable biological activities. They have been effective in treating conditions such as hypertension, tuberculosis, and Parkinson’s disease .
Cancer Research
Pyrrole derivatives have exhibited cytotoxic activity against some cancer cell lines. This suggests that 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone could potentially be used in cancer research to develop new therapeutic agents .
特性
IUPAC Name |
2-bromo-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFDZMYEJQIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496848 | |
| Record name | 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65438-97-3 | |
| Record name | 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



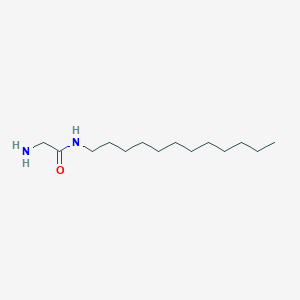
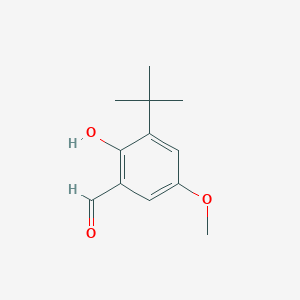

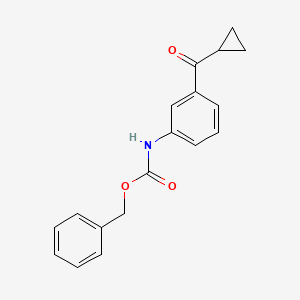

![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)


